molecular formula C15H23ClN2O2 B217345 2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride CAS No. 100836-55-3

2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride

Cat. No. B217345
CAS RN: 100836-55-3
M. Wt: 298.81 g/mol
InChI Key: CGEWOWZPTQPWEO-UHFFFAOYSA-N
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Description

2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AKB48, and it is a synthetic cannabinoid that has been developed for research purposes. The purpose of

Mechanism of Action

The mechanism of action of 2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride involves binding to the CB1 receptor. This binding results in the activation of downstream signaling pathways, which can lead to a range of physiological effects. The CB1 receptor is primarily found in the central nervous system, and its activation can result in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The use of 2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride in scientific research has been shown to have a range of biochemical and physiological effects. These effects include changes in neuronal activity, alterations in neurotransmitter release, and changes in gene expression. The use of this compound has also been shown to have potential therapeutic applications, particularly in the treatment of pain and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise targeting of the endocannabinoid system and can provide insights into the mechanisms underlying its function. However, there are also limitations to the use of this compound, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research involving 2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride. One area of focus is the development of more selective and potent compounds that can target specific components of the endocannabinoid system. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of pain and anxiety. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, which could provide insights into the function of the endocannabinoid system.

Synthesis Methods

The synthesis of 2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride involves the reaction between alpha-methylbenzylamine and pyrrolidine, followed by the addition of chloroformate. This reaction results in the formation of the carbamate derivative, which is then purified and converted to the hydrochloride salt. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride has been used in scientific research to study the endocannabinoid system. This compound has been shown to bind to the CB1 receptor, which is a key component of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood regulation. The use of 2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride in scientific research has the potential to provide insights into the mechanisms underlying these processes.

properties

CAS RN

100836-55-3

Product Name

2-(Pyrrolidinyl)ethyl (alpha-methylbenzyl)carbamate hydrochloride

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate;chloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-13(14-7-3-2-4-8-14)16-15(18)19-12-11-17-9-5-6-10-17;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18);1H

InChI Key

CGEWOWZPTQPWEO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

synonyms

Carbamic acid, (1-phenylethyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochl oride

Origin of Product

United States

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